molecular formula C13H23NO4 B12971436 (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-cyclobutylpropanoic acid

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-cyclobutylpropanoic acid

Cat. No.: B12971436
M. Wt: 257.33 g/mol
InChI Key: AMUWLCRMMCWMIX-JTQLQIEISA-N
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Description

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-cyclobutylpropanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-cyclobutylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-cyclobutylpropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-cyclobutylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under mild conditions, revealing the active amine group, which can then participate in various biochemical reactions. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-cyclobutylpropanoic acid is unique due to its combination of a Boc-protected amine, a cyclobutyl ring, and a chiral center. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2S)-3-cyclobutyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(4)10(11(15)16)8-9-6-5-7-9/h9-10H,5-8H2,1-4H3,(H,15,16)/t10-/m0/s1

InChI Key

AMUWLCRMMCWMIX-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1CCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1CCC1)C(=O)O

Origin of Product

United States

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